molecular formula C12H30O2 B1605678 8-ethoxyoctan-1-ol;methane CAS No. 68603-25-8

8-ethoxyoctan-1-ol;methane

Cat. No.: B1605678
CAS No.: 68603-25-8
M. Wt: 206.37 g/mol
InChI Key: BJGIDOPGWGEGSI-UHFFFAOYSA-N
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Description

8-ethoxyoctan-1-ol;methane, are a class of nonionic surfactants derived from the ethoxylation and propoxylation of alcohols with carbon chain lengths ranging from 8 to 10. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, dispersing, and wetting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alcohols, C8-10, ethoxylated propoxylated, involves the catalytic reaction of C8-10 alcohols with ethylene oxide and propylene oxide. The process typically begins with the alcohol initiator, which undergoes propoxylation followed by ethoxylation. The reaction is catalyzed by a base such as potassium hydroxide and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of these compounds is carried out in large reactors where the alcohols are first mixed with the catalyst. The mixture is then subjected to sequential addition of ethylene oxide and propylene oxide under high pressure and temperature. The resulting product is neutralized with an acid to obtain the final ethoxylated propoxylated alcohol .

Chemical Reactions Analysis

Types of Reactions

8-ethoxyoctan-1-ol;methane, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Parent alcohols.

    Substitution: Ethers, esters

Scientific Research Applications

8-ethoxyoctan-1-ol;methane, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alcohols, C8-10, ethoxylated propoxylated, primarily involves their ability to reduce surface tension. This is achieved through the alignment of their hydrophobic and hydrophilic segments at interfaces, which disrupts the cohesive forces between molecules. This property makes them effective emulsifiers, dispersants, and wetting agents .

Comparison with Similar Compounds

Similar Compounds

  • Alcohols, C9-11, ethoxylated propoxylated
  • Alcohols, C12-14, ethoxylated propoxylated
  • Alcohols, C6-8, ethoxylated propoxylated

Uniqueness

Compared to similar compounds, alcohols, C8-10, ethoxylated propoxylated, offer a balanced combination of hydrophobic and hydrophilic properties, making them versatile for a wide range of applications. Their intermediate carbon chain length provides optimal emulsifying and dispersing capabilities .

Properties

CAS No.

68603-25-8

Molecular Formula

C12H30O2

Molecular Weight

206.37 g/mol

IUPAC Name

8-ethoxyoctan-1-ol;methane

InChI

InChI=1S/C10H22O2.2CH4/c1-2-12-10-8-6-4-3-5-7-9-11;;/h11H,2-10H2,1H3;2*1H4

InChI Key

BJGIDOPGWGEGSI-UHFFFAOYSA-N

SMILES

C.C.CCOCCCCCCCCO

Canonical SMILES

C.C.CCOCCCCCCCCO

Key on ui other cas no.

68603-25-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

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